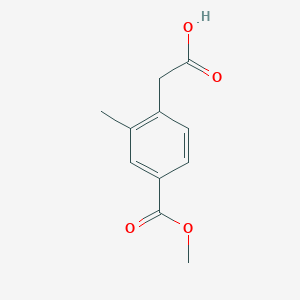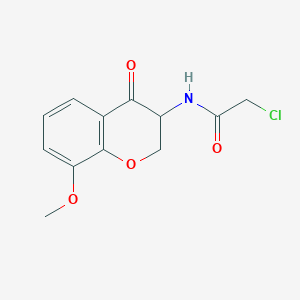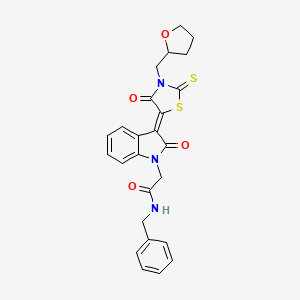
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid
Vue d'ensemble
Description
“2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 22744-12-3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 2-(4-(methoxycarbonyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is stored in a refrigerator . The physical form of the compound can be either solid or liquid .Applications De Recherche Scientifique
Synthetic Applications and Chemical Transformations
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid is involved in various synthetic and chemical transformation processes. Research has highlighted its utility in the synthesis of complex molecules, offering insights into its potential applications across different areas of chemistry.
Monofluorinated Small Molecules Synthesis : The study on ortho-fluorophenylglycine, a molecule related to the broader chemical family of methoxycarbonyl phenylacetic acids, demonstrates the structural and bonding characteristics pivotal in designing fluorinated compounds for potential pharmaceutical applications (Burns & Hagaman, 1993).
Synthon for Synthesis of Terphenyls : The compound has been utilized as a novel synthon for synthesizing 1,3-terphenyls from aryl ketones, showcasing its versatility in organic synthesis (Ram & Goel, 1996).
Stobbe Condensation in Cyclisation Processes : In the realm of cyclisation processes, the Stobbe condensation of methoxycarbonyl-cis-phenylbutenoic acids into phenanthrene derivatives is a notable application, indicating the compound's role in complex organic transformations (Abdel‐Wahhab et al., 1968).
Antibacterial Activity Synthesis : Another study discusses the synthesis of 2-[(methoxycarbonyl)methylene]cephalosporins, which are derivatives exhibiting significant Gram-positive antibacterial activity, underlining the compound's importance in medicinal chemistry (Kim et al., 1984).
Preparation of [(Diacetoxy)iodo]arenes : It has been efficiently used in the preparation of [(diacetoxy)iodo]arenes, demonstrating its utility in synthesizing compounds with electron-withdrawing groups on the aromatic ring, which are essential in various chemical reactions (Iinuma, Moriyama, & Togo, 2012).
Mécanisme D'action
Target of Action
It is identified as a plasma metabolite , suggesting that it may interact with various enzymes and receptors in the body.
Mode of Action
It’s structurally similar to acetic acid , which is known to act as an antimicrobial agent and counterirritant
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid might be involved in similar biochemical pathways.
Pharmacokinetics
It is suggested that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be around 1.46, indicating moderate lipophilicity . These properties could influence its bioavailability and distribution in the body.
Result of Action
It is identified as a plasma metabolite that is highly sensitive and specific, and can be used as a bioindicator to differentiate non-small cell carcinoma patients from healthy controls .
Safety and Hazards
The compound has a GHS07 signal word indicating a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
2-(4-methoxycarbonyl-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-5-9(11(14)15-2)4-3-8(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYFPSMXFXRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877858-46-3 | |
| Record name | 2-[4-(methoxycarbonyl)-2-methylphenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2811571.png)
![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)


![3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide](/img/structure/B2811577.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)
